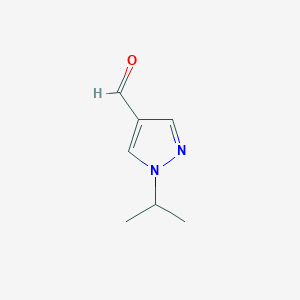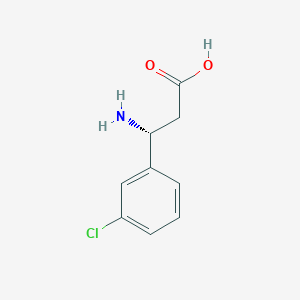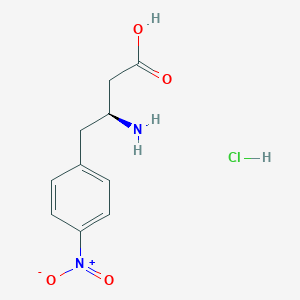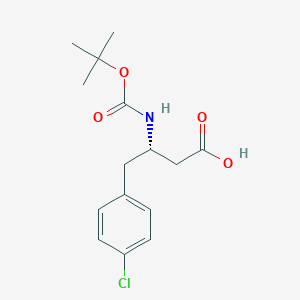
1-isopropyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Isopropyl-1H-pyrazole-4-carbaldehyde (IPPC) is a pyrazole-based carbaldehyde compound, which is a derivative of pyrazole and is an important intermediate for the synthesis of various biologically active compounds. IPPC is a key intermediate in the synthesis of various heterocyclic compounds and has been widely used in pharmaceutical and agricultural research. IPPC is an important organic building block for the synthesis of various pyrazole-based compounds and has been widely used in the synthesis of various drugs and agrochemicals.
Scientific Research Applications
Intermediate in Pyrazole Chemistry
1-Isopropyl-1H-pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry . It has been applied in the syntheses of various compounds, including enzyme inhibitors, ligands for supramolecular chemistry, and complexing agents .
Medicinal Chemistry
Pyrazoles, including 1-isopropyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their diverse pharmacological properties . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties .
Agrochemistry
In agrochemistry, pyrazoles are used due to their herbicidal properties . This makes 1-isopropyl-1H-pyrazole-4-carbaldehyde a potential candidate for the development of new herbicides .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, forming complexes with various metals .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used due to their ability to form complexes with metals . This makes 1-isopropyl-1H-pyrazole-4-carbaldehyde a potential candidate for the development of new organometallic compounds .
Antibacterial Evaluation
1-Isopropyl-1H-pyrazole-4-carbaldehyde has potential applications in antibacterial evaluation . It could be used in studies against selected bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
Green Synthesis
Pyrazoles, including 1-isopropyl-1H-pyrazole-4-carbaldehyde, are often used in green synthesis . This involves the use of environmentally friendly techniques to synthesize chemical compounds .
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as pyrazoles . These compounds are characterized by a five-member aromatic ring with two nitrogen atoms and three carbon atoms . The specific interactions between 1-isopropyl-1H-pyrazole-4-carbaldehyde and its targets, as well as the resulting changes, are subjects of ongoing research.
properties
IUPAC Name |
1-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOWCZGTZBCRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411755 | |
| Record name | 1-isopropyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
313735-67-0 | |
| Record name | 1-isopropyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)








